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Compound of Interest

Compound Name: Pent-3-ynal

Cat. No.: B7893160 Get Quote

Disclaimer: Experimental spectroscopic data for pent-3-ynal is not readily available in public

databases or peer-reviewed literature. The data presented in this guide is predicted based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS), and should be used as a reference for the

potential identification and characterization of pent-3-ynal.

Introduction
Pent-3-ynal is an organic molecule with the chemical formula C₅H₆O. Its structure incorporates

two key functional groups: an aldehyde and an internal alkyne. This combination makes it a

molecule of interest in synthetic organic chemistry. Accurate spectroscopic data is crucial for its

unambiguous identification and for monitoring its presence and purity in chemical reactions.

This guide provides a detailed, albeit predicted, spectroscopic profile of pent-3-ynal, intended

for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for pent-3-ynal. These

predictions are derived from the analysis of its chemical structure and comparison with data

from analogous compounds.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.75 Triplet (t) 1H H-1 (Aldehyde)

~3.20 Quartet (q) 2H H-2

~1.80 Triplet (t) 3H H-5

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~200 C-1 (Aldehyde Carbonyl)

~80 C-3 or C-4 (Alkyne)

~75 C-4 or C-3 (Alkyne)

~45 C-2

~10 C-5

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Medium C-H (sp³) stretch

~2850-2750 Medium (doublet) C-H (aldehyde) stretch

~2250 Medium-Weak C≡C (internal alkyne) stretch

~1725 Strong C=O (aldehyde) stretch

Predicted Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
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m/z Predicted Intensity Assignment

82 High [M]⁺ (Molecular Ion)

81 Medium [M-H]⁺

53 High [M-CHO]⁺

54 Medium [C₄H₆]⁺

39 Medium [C₃H₃]⁺

29 High [CHO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like pent-3-ynal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified pent-3-ynal in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz spectrometer.

Typical parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a

relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are

typically co-added.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same instrument and

sample. A proton-decoupled pulse sequence should be used. Typical parameters include a

spectral width of 220 ppm, a pulse width of 30 degrees, a relaxation delay of 2 seconds, and

an acquisition time of 1.5 seconds. Several hundred to a few thousand scans may be

necessary to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm

for ¹H NMR and the residual solvent signal for ¹³C NMR (CDCl₃ at 77.16 ppm).
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Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like pent-3-ynal, a thin film can be prepared by

placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide

(KBr) plates.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer. Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹. A

background spectrum of the clean salt plates is recorded first and automatically subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding functional

groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of pent-3-ynal in a volatile organic solvent

(e.g., dichloromethane or methanol) into the mass spectrometer, typically via a gas

chromatography (GC) interface or direct injection.

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or

time-of-flight (TOF) detector.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the key

structural features of pent-3-ynal with their expected spectroscopic signals.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

Synthesis & Purification of Pent-3-ynal

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy

Molecular Formula & Fragmentation Functional Group Identification Carbon-Hydrogen Framework

Final Structure of Pent-3-ynal

Click to download full resolution via product page

Spectroscopic analysis workflow for pent-3-ynal.

Expected Spectroscopic Signals

Pent-3-ynal

H₃C- C≡ C- CH₂- CHO

¹H NMR

~9.75 ppm (t) ~3.20 ppm (q) ~1.80 ppm (t)

¹³C NMR

~200 ppm ~45 ppm ~75 ppm ~80 ppm ~10 ppm

IR

~1725 cm⁻¹ (C=O)
~2850-2750 cm⁻¹ (C-H) ~2250 cm⁻¹ (C≡C)

MS

m/z = 82 [M]⁺
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Key functional groups of pent-3-ynal and their expected spectroscopic signals.

To cite this document: BenchChem. [Spectroscopic Profile of Pent-3-ynal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7893160#spectroscopic-data-for-pent-3-ynal-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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